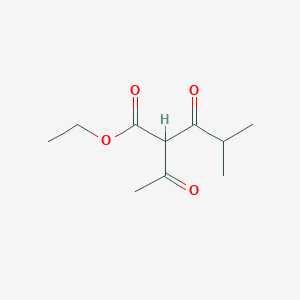
Ethyl 2-acetyl-4-methyl-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of pentanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an ethyl ester group, a ketone group, and an acetyl group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-oxo-2-acetyl-4-methylpentanoate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-2-acetyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-oxo-2-acetyl-4-methylpentanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 3-oxo-2-acetyl-4-methylpentanoate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
類似化合物との比較
Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Methyl 3-oxo-2-acetyl-4-methylpentanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-acetyl-4-methyl-3-oxopentanoate: A structural isomer with different positioning of functional groups.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 2-acetyl-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-10(13)8(7(4)11)9(12)6(2)3/h6,8H,5H2,1-4H3 |
InChIキー |
JTJFOCUKLZZANK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


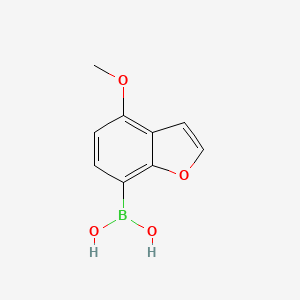
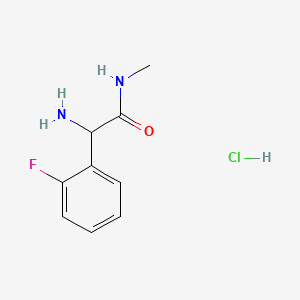
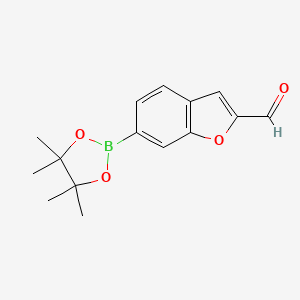
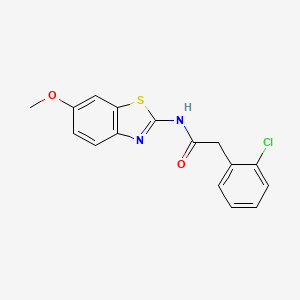
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
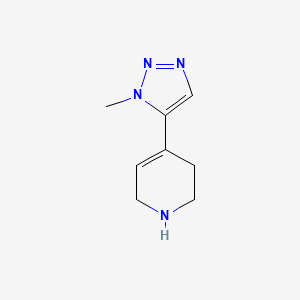
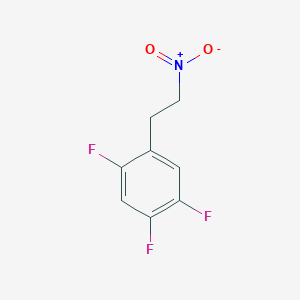
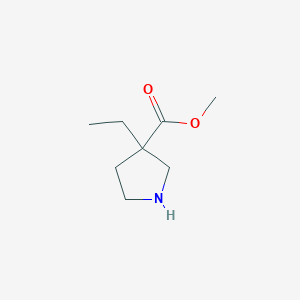
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
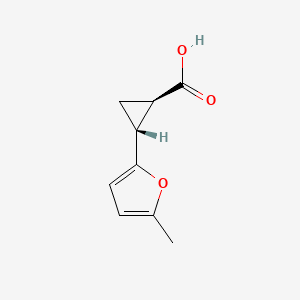
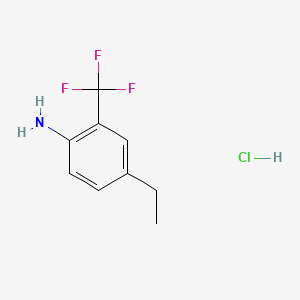
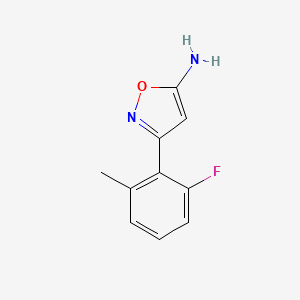
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
